Superior Depth of Clinical Response vs. Methotrexate in Rheumatoid Arthritis
In a meta-analysis of randomized controlled trials for rheumatoid arthritis (RA), leflunomide demonstrated partial superiority over methotrexate in achieving more stringent clinical response criteria. While the two drugs were comparable for the ACR20 response, leflunomide showed a statistically significant advantage in ACR50 and ACR70 responses, indicating a greater depth of clinical improvement [1].
| Evidence Dimension | American College of Rheumatology (ACR) 50 and 70 Response Rates |
|---|---|
| Target Compound Data | Partial superiority over methotrexate for ACR50 and ACR70 response rates. |
| Comparator Or Baseline | Methotrexate (MTX) |
| Quantified Difference | Meta-analysis showed leflunomide was partially superior to MTX for ACR50 and ACR70 responses. |
| Conditions | Meta-analysis of 7 randomized controlled trials involving 2861 patients with RA. |
Why This Matters
This evidence supports the selection of leflunomide over methotrexate when a deeper level of clinical remission or a more substantial reduction in disease activity is the primary therapeutic goal.
- [1] Golicki D, Newada M, Lis J, Pol K, Hermanowski T, Tłustochowicz M. Leflunomide in monotherapy of rheumatoid arthritis: meta-analysis of randomized trials. Pol Arch Med Wewn. 2012;122(1-2):22-32. doi: 10.20452/pamw.1131. View Source
